![molecular formula C13H19N3O B2808990 3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197454-01-4](/img/structure/B2808990.png)
3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane
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Overview
Description
The compound “3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azabicyclo[2.2.2]octane, a bicyclic structure with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and the pyrimidine ring. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. The azabicyclo[2.2.2]octane core and the pyrimidine ring could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bicyclic structure and the pyrimidine ring could influence its solubility, melting point, and other properties .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrimidines play a crucial role in medicinal chemistry due to their diverse biological activities. Compound 3, synthesized via microwave irradiation, could be a potential drug candidate. Its structure combines a pyrimidine core with an amino acid derivative, making it an interesting scaffold for designing new pharmaceuticals. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and optimize its properties for specific therapeutic applications .
Future Directions
properties
IUPAC Name |
3-(5,6-dimethylpyrimidin-4-yl)oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-10(2)14-8-15-13(9)17-12-7-16-5-3-11(12)4-6-16/h8,11-12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHIGZRMLHMPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2CN3CCC2CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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